molecular formula C7H10N2O2 B12859051 (3-Amino-6-methoxypyridin-2-yl)methanol

(3-Amino-6-methoxypyridin-2-yl)methanol

Cat. No.: B12859051
M. Wt: 154.17 g/mol
InChI Key: CTIMLQHLORGLLO-UHFFFAOYSA-N
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Description

(3-Amino-6-methoxypyridin-2-yl)methanol is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features a pyridine ring substituted with amino, methoxy, and hydroxymethyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-methoxypyridin-2-yl)methanol typically involves the functionalization of a pyridine ring. One common method includes the nucleophilic substitution of a halogenated pyridine derivative with an amino group, followed by methoxylation and reduction reactions to introduce the methoxy and hydroxymethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Amino-6-methoxypyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Amino-6-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-6-methoxypyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(3-amino-6-methoxypyridin-2-yl)methanol

InChI

InChI=1S/C7H10N2O2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4,8H2,1H3

InChI Key

CTIMLQHLORGLLO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)CO

Origin of Product

United States

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